molecular formula C16H23N3O3 B240969 N-(3-isopropoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide

N-(3-isopropoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide

Cat. No. B240969
M. Wt: 305.37 g/mol
InChI Key: KTRGXABEHIZYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "IQ-1S" and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of IQ-1S is not fully understood, but it is believed to act as an inhibitor of the Wnt/β-catenin signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting this pathway, IQ-1S can modulate the cellular processes that are regulated by it.
Biochemical and Physiological Effects:
IQ-1S has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the promotion of cell survival, and the inhibition of cell proliferation. These effects are mediated through the Wnt/β-catenin signaling pathway and can vary depending on the cell type and context.

Advantages and Limitations for Lab Experiments

One of the main advantages of IQ-1S is its specificity for the Wnt/β-catenin signaling pathway, which allows for the selective modulation of this pathway without affecting other cellular processes. However, one limitation of IQ-1S is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of IQ-1S, including the development of more efficient synthesis methods, the identification of its specific targets within the Wnt/β-catenin signaling pathway, and the exploration of its potential applications in other fields, such as regenerative medicine and tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of IQ-1S and its potential side effects.

Synthesis Methods

IQ-1S can be synthesized using a multistep process that involves the reaction of 2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetic acid with 3-isopropoxypropylamine. The resulting product is then purified using chromatography to obtain the final compound.

Scientific Research Applications

IQ-1S has been studied for its potential applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, IQ-1S has been shown to enhance the differentiation of neural stem cells and promote the survival of neurons. In cancer research, IQ-1S has been found to inhibit the growth of cancer cells and induce apoptosis. In immunology, IQ-1S has been shown to enhance the differentiation of T cells and promote their survival.

properties

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3-propan-2-yloxypropyl)acetamide

InChI

InChI=1S/C16H23N3O3/c1-11(2)22-9-5-8-17-15(20)10-14-16(21)19-13-7-4-3-6-12(13)18-14/h3-4,6-7,11,14,18H,5,8-10H2,1-2H3,(H,17,20)(H,19,21)

InChI Key

KTRGXABEHIZYRA-UHFFFAOYSA-N

SMILES

CC(C)OCCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1

Canonical SMILES

CC(C)OCCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1

Origin of Product

United States

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